molecular formula C12H15N3O3S B4418159 N-[4-[2-cyanoethyl(methyl)sulfamoyl]phenyl]acetamide

N-[4-[2-cyanoethyl(methyl)sulfamoyl]phenyl]acetamide

Cat. No.: B4418159
M. Wt: 281.33 g/mol
InChI Key: RTAQJCVAYOOXRX-UHFFFAOYSA-N
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Description

N-[4-[2-cyanoethyl(methyl)sulfamoyl]phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics This compound is characterized by the presence of a cyano group, a sulfamoyl group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-cyanoethyl(methyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with 2-cyanoethyl(methyl)sulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-cyanoethyl(methyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[2-cyanoethyl(methyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[2-cyanoethyl(methyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of certain enzymes, leading to enzyme inhibition. This inhibition can disrupt essential biochemical pathways in microorganisms, contributing to its potential antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-cyanoethyl(methyl)sulfamoyl]phenyl]acetamide is unique due to the presence of the cyano group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the cyano and sulfamoyl groups enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-[4-[2-cyanoethyl(methyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-10(16)14-11-4-6-12(7-5-11)19(17,18)15(2)9-3-8-13/h4-7H,3,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAQJCVAYOOXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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